Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenyl group, a carbamoyl group, and a tert-butyl ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of 3-phenylpyrrolidine with tert-butyl chloroformate and a suitable base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is typically an amine derivative.
Substitution: Substituted phenyl derivatives are the primary products.
Scientific Research Applications
Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate is unique due to the presence of both a carbamoyl group and a phenyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)21-14(20)18-10-9-16(11-18,13(17)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVXOHPKRWIQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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